Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate

Beschreibung

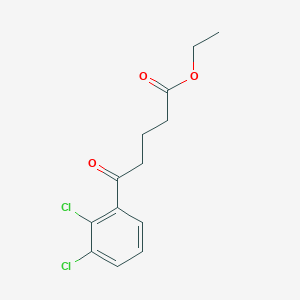

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O3/c1-2-18-12(17)8-4-7-11(16)9-5-3-6-10(14)13(9)15/h3,5-6H,2,4,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVRXUCTWJXLNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=C(C(=CC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30645741 | |

| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-87-2 | |

| Record name | Ethyl 5-(2,3-dichlorophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30645741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Preparations of Ethyl 5 2,3 Dichlorophenyl 5 Oxovalerate

Elucidation of Precursor Selection and Strategic Bond Formation

The construction of the target molecule hinges on the careful selection of starting materials and the strategic formation of its key chemical bonds: the carbon-carbon bond linking the dichlorophenyl ring to the acyl group and the ester linkage.

Synthesis from 2,3-Dichlorobenzene Derivatives and Relevant Carboxylic Acid Precursors

The primary aromatic precursor for the synthesis is a derivative of 1,2-dichlorobenzene (B45396). google.com The dichlorophenyl moiety is a critical structural feature, and its introduction is typically achieved using electrophilic aromatic substitution. A common and effective strategy for forming the aryl ketone structure is the Friedel-Crafts acylation.

In a representative synthetic pathway, 1,2-dichlorobenzene can be acylated using a dicarboxylic acid derivative, such as glutaric anhydride (B1165640). This reaction is generally catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The electrophile, an acylium ion, is generated from glutaric anhydride and attacks the electron-rich dichlorobenzene ring, leading to the formation of a new carbon-carbon bond and yielding the intermediate, 5-(2,3-dichlorophenyl)-5-oxovaleric acid. The selection of 1,2-dichlorobenzene as the starting material directly installs the required 2,3-substitution pattern on the aromatic ring. libretexts.org

Table 1: Key Precursors for the Synthesis of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate

| Precursor Name | Chemical Formula | Role in Synthesis |

| 1,2-Dichlorobenzene | C₆H₄Cl₂ | Aromatic core providing the 2,3-dichlorophenyl group. |

| Glutaric Anhydride | C₅H₆O₃ | Acylating agent that forms the five-carbon oxovalerate backbone. |

| Ethanol (B145695) | C₂H₅OH | Provides the ethyl group for the final esterification step. |

Application of Esterification and Ketone Synthesis Reactions in its Formation

The synthesis of this compound involves two fundamental reaction types: ketone synthesis and esterification.

Ketone Synthesis (Friedel-Crafts Acylation): As outlined previously, this reaction forms the ketone functional group and attaches the valerate (B167501) side chain to the dichlorophenyl ring. The reaction conditions must be carefully controlled to optimize the yield and prevent side reactions.

Esterification: Following the successful synthesis of 5-(2,3-dichlorophenyl)-5-oxovaleric acid, the carboxylic acid group is converted into an ethyl ester. This is typically achieved through a Fischer esterification reaction, where the carboxylic acid is refluxed with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction proceeds by protonation of the carboxylic acid, followed by nucleophilic attack from ethanol to form the ethyl ester and water.

Table 2: Typical Reaction Conditions for Key Synthetic Steps

| Reaction Step | Catalyst | Solvent | Typical Temperature |

| Friedel-Crafts Acylation | AlCl₃ (Lewis Acid) | Inert solvent (e.g., CS₂, Nitrobenzene) | 0°C to room temperature |

| Fischer Esterification | H₂SO₄ (Brønsted Acid) | Excess Ethanol (serves as reagent and solvent) | Reflux |

Investigation of Catalytic Systems and Reaction Conditions for Optimized Yields

Optimizing the synthesis of keto-esters and their analogues involves a detailed investigation of catalysts and reaction pathways that can enhance efficiency, selectivity, and yield.

Base-Catalyzed Reaction Pathways and Their Efficiency

While acid-catalyzed reactions like Friedel-Crafts acylation are common, base-catalyzed pathways are also central to the synthesis of related keto-esters, particularly β-keto esters. Methodologies such as the Claisen condensation, which involves the base-catalyzed coupling of two ester molecules, are foundational in this area.

For the synthesis of γ-keto esters or their analogues, a base-catalyzed approach could involve the reaction of an enolate with an electrophile. For instance, a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) can be used to generate an enolate from an ethyl valerate derivative, which could then react with an activated 2,3-dichlorobenzoyl species. The efficiency of such reactions is highly dependent on the choice of base, solvent, and temperature to control side reactions like self-condensation.

Exploration of Michael Addition and Cyclization Strategies for Analogues

The structural backbone of this compound serves as a template for the synthesis of more complex structural analogues, often through tandem reaction sequences like Michael addition followed by cyclization. The Michael addition is a versatile carbon-carbon bond-forming reaction involving the conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). researchgate.net

This strategy is particularly useful for creating heterocyclic analogues. For example, a Michael addition of a nucleophile like ethyl 4-chloro-3-oxobutanoate to a nitroalkene, followed by an intramolecular cyclization, can yield functionalized tetronic acid derivatives. buchler-gmbh.com Similarly, the reaction of imidazol-2-amine derivatives with ethyl ethoxymethylenecyanoacetate (a Michael acceptor) leads to the formation of 2,3-dihydroimidazo[1,2-a]pyrimidines through a pseudo-Michael reaction and subsequent cyclization. nih.gov These methods demonstrate how the core structure can be elaborated into diverse chemical scaffolds.

Methodological Innovations in the Preparation of Structural Analogues

Modern organic synthesis has introduced numerous innovations for preparing complex molecules with high degrees of control and efficiency. These methods are directly applicable to the synthesis of structural analogues of this compound.

One significant area of innovation is the use of organocatalysis. Chiral organocatalysts, such as cupreine (B190981) base, can facilitate enantioselective Michael additions, allowing for the synthesis of chiral analogues with high stereocontrol. buchler-gmbh.com This is crucial for applications where specific stereoisomers are required.

Furthermore, transition-metal catalysis offers powerful tools for creating analogues. For instance, copper-catalyzed coupling reactions, a component of the Ullmann condensation, have been used to synthesize 2,3-dichlorophenylpiperazine from 1,2-dichloro-3-iodobenzene (B1582814) and piperazine. researchgate.net This highlights how different catalytic systems can be employed to introduce new functional groups and build complex molecular architectures based on the 2,3-dichlorophenyl scaffold. The development of such methods, which often feature milder reaction conditions and greater functional group tolerance, represents a significant advance in synthetic chemistry.

Comprehensive Spectroscopic and Structural Elucidation of Ethyl 5 2,3 Dichlorophenyl 5 Oxovalerate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the proton and carbon environments and their connectivity can be assembled.

The ¹H NMR spectrum is expected to provide distinct signals for each unique proton environment in the molecule. The ethyl ester group will give rise to a characteristic triplet and quartet. The protons of the pentanoate chain will appear as multiplets, and the aromatic protons on the dichlorophenyl ring will exhibit a specific splitting pattern reflecting their substitution.

Based on the structure, the following proton signals are anticipated:

Ethyl Ester Protons: A triplet corresponding to the methyl protons (-CH₃) is expected to appear upfield, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) will manifest as a downfield quartet due to coupling with the methyl protons.

Valerate (B167501) Chain Protons: The four methylene protons of the valerate backbone are expected to appear as two distinct multiplets in the midfield region of the spectrum.

Aromatic Protons: The three protons on the 2,3-dichlorophenyl ring are expected to appear in the downfield aromatic region as a complex multiplet, with their chemical shifts influenced by the electron-withdrawing chloro substituents.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.2 | Triplet |

| Valerate -CH₂- | ~2.0-2.5 | Multiplet |

| Valerate -CH₂- | ~2.8-3.2 | Multiplet |

| Ethyl -OCH₂- | ~4.1 | Quartet |

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic environment of each carbon atom. The spectrum is expected to show signals for the carbonyl carbons of the ketone and ester, the carbons of the ethyl group, the methylene carbons of the valerate chain, and the carbons of the dichlorophenyl ring.

The anticipated carbon signals are as follows:

Carbonyl Carbons: Two distinct downfield signals are expected for the ketone and ester carbonyl carbons, with the ketone carbonyl typically appearing further downfield.

Aromatic Carbons: Six signals are expected for the carbons of the dichlorophenyl ring, with the chlorine-substituted carbons appearing at characteristic chemical shifts.

Aliphatic Carbons: Signals for the methylene carbons of the valerate chain and the ethyl group will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ethyl -CH₃ | ~14 |

| Valerate -CH₂- | ~20-35 |

| Valerate -CH₂- | ~20-35 |

| Ethyl -OCH₂- | ~60 |

| Aromatic -CH | ~125-135 |

| Aromatic -C-Cl | ~130-140 |

| Ester C=O | ~173 |

Two-dimensional NMR techniques are crucial for confirming the connectivity of the atoms within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. Cross-peaks would be expected between the ethyl methyl and methylene protons, and between the adjacent methylene protons of the valerate chain.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would reveal the direct one-bond correlations between protons and their attached carbons. This would allow for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) and Raman spectroscopy provide valuable information about the functional groups present in a molecule through their characteristic vibrational modes. vscht.cz For this compound, the key functional groups are the ester carbonyl, the ketone carbonyl, the C-O single bond of the ester, and the aromatic C-Cl bonds.

The IR spectrum is expected to show strong absorption bands for the two carbonyl groups. The ester C=O stretch typically appears at a higher wavenumber than the ketone C=O stretch. The C-O stretching of the ester and the C-Cl stretching of the aromatic ring will also produce characteristic bands.

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (aliphatic) | 2850-3000 | Medium |

| C=O (ester) | ~1735 | Strong |

| C=O (ketone) | ~1690 | Strong |

| C-O (ester) | 1100-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. libretexts.org For this compound (molecular weight: 289.15 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 289, with an isotopic pattern characteristic of two chlorine atoms.

Common fragmentation pathways for esters and ketones would be expected. libretexts.org This could include the loss of the ethoxy group (-OC₂H₅) from the ester, cleavage of the bond between the carbonyl group and the aromatic ring, and McLafferty rearrangement.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

|---|---|

| 289 | [M]⁺ (Molecular ion) |

| 244 | [M - OC₂H₅]⁺ |

| 173 | [Cl₂C₆H₃CO]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of the Dichlorophenyl Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The dichlorophenyl chromophore in this compound is expected to exhibit characteristic absorption bands in the UV region. The primary absorptions would be due to π → π* transitions of the aromatic ring and n → π* transitions of the carbonyl groups. The substitution pattern on the benzene (B151609) ring and the presence of the carbonyl group will influence the position and intensity of these absorption maxima. It is anticipated that the compound will show absorption maxima in the range of 200-300 nm.

Chromatographic Methods for Purity Assessment and Isolation

The purity assessment and isolation of this compound are critical steps following its synthesis to ensure the removal of starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques widely employed for these purposes. While specific, detailed chromatographic methods for this compound are not extensively documented in publicly available literature, methodologies can be inferred from the analysis of structurally related compounds.

For analogous syntheses, normal-phase chromatography is a common purification technique. For instance, gradients of hexane (B92381) and ethyl acetate (B1210297) are effectively used to isolate similar compounds, achieving significant purity.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard and effective method for determining the purity of non-volatile and thermally labile compounds like this compound. A typical RP-HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. pensoft.netpensoft.net This approach allows for the separation of the main compound from its process-related impurities. pensoft.netpensoft.net

A hypothetical HPLC method for the purity assessment of this compound, based on common practices for similar small organic molecules, is detailed below.

Table 1: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient) |

| Gradient | 50% Acetonitrile to 95% over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 225 nm |

| Injection Volume | 10 µL |

This method would be suitable for monitoring the progress of a reaction and determining the final purity of the product. The retention time of the compound would be specific to these conditions and could be used for its identification and quantification.

Gas Chromatography (GC)

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another valuable technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is expected to be amenable to GC analysis. This method provides high resolution and allows for the separation of the target compound from volatile impurities.

A representative set of GC parameters for the analysis of a compound of this nature is outlined in the following table.

Table 2: Representative GC-MS Parameters for Purity Analysis

| Parameter | Value |

| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

GC-MS analysis not only provides information on the purity of the sample based on the chromatogram but also offers structural information from the mass spectrum of the compound and any detected impurities.

Chemical Reactivity and Mechanistic Transformations of Ethyl 5 2,3 Dichlorophenyl 5 Oxovalerate

Reactivity Profiles of the Ester Functional Group

The ethyl ester functional group in Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate is a carboxylic acid derivative and is susceptible to reactions typical of this class of compounds, primarily involving nucleophilic attack at the electrophilic carbonyl carbon.

Hydrolysis and transesterification are fundamental reactions of esters. While specific kinetic data for this compound is not extensively documented in publicly available literature, the kinetics of these transformations can be understood from studies on other β-keto esters.

Hydrolysis: The hydrolysis of the ester to its corresponding carboxylic acid, 5-(2,3-dichlorophenyl)-5-oxovaleric acid, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a water molecule.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting carboxylic acid is deprotonated under the basic conditions to form a carboxylate salt.

The kinetics of ester hydrolysis are typically second-order. However, for β-keto esters, the situation can be more complex due to the potential for enolization of the ketone, which can influence the reactivity of the nearby ester group.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of a catalyst. The transesterification of β-keto esters is a valuable transformation in organic synthesis. rsc.org The kinetics of these reactions are generally slow and thus necessitate the use of a catalyst, which can include protic acids, Lewis acids, organic bases, or enzymes. rsc.org For acid-catalyzed transesterification, anhydrous conditions are typically required to prevent competitive hydrolysis. rsc.org The reaction proceeds through a tetrahedral intermediate, similar to hydrolysis.

The table below illustrates typical conditions for the transesterification of a generic β-keto ester, which would be applicable to this compound.

| Reaction | Reagents | Catalyst | Typical Conditions | Product |

| Transesterification | Methanol (B129727) | Sulfuric Acid (catalytic) | Reflux, Anhydrous | Mthis compound |

| Transesterification | Benzyl alcohol | Titanium(IV) isopropoxide | High Temperature, Removal of Ethanol (B145695) | Benzyl 5-(2,3-dichlorophenyl)-5-oxovalerate |

| Hydrolysis (Basic) | Sodium Hydroxide | None | Aqueous solution, Heat | Sodium 5-(2,3-dichlorophenyl)-5-oxovalerate |

| Hydrolysis (Acidic) | Water | Hydrochloric Acid (catalytic) | Aqueous solution, Heat | 5-(2,3-Dichlorophenyl)-5-oxovaleric acid |

This table presents illustrative examples of reactions and conditions based on general principles of ester reactivity.

The ester group undergoes nucleophilic acyl substitution, a two-step addition-elimination mechanism, with a variety of nucleophiles. libretexts.org The reaction involves the initial formation of a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group. libretexts.org

Common nucleophilic acyl substitution reactions include:

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines to form amides. For example, reaction with ammonia would yield 5-(2,3-dichlorophenyl)-5-oxovaleramide.

Reaction with Grignard Reagents: Esters react with two equivalents of a Grignard reagent. The first equivalent adds to the ester to form a ketone, which is more reactive than the starting ester and immediately reacts with a second equivalent to form a tertiary alcohol after acidic workup.

The table below summarizes potential nucleophilic acyl substitution reactions at the ester carbonyl.

| Nucleophile | Reagent Example | Product |

| Ammonia | NH₃ | 5-(2,3-dichlorophenyl)-5-oxovaleramide |

| Primary Amine | Methylamine (CH₃NH₂) | N-Methyl-5-(2,3-dichlorophenyl)-5-oxovaleramide |

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 1,1-Diphenyl-1-hydroxy-5-(2,3-dichlorophenyl)pentan-5-one (after workup) |

This table shows expected products from reactions with various nucleophiles based on the general reactivity of esters.

Reactivity Profiles of the α-Keto Carbonyl Moiety

The ketone functional group, being an α-keto carbonyl relative to the ester, is a key site for nucleophilic addition reactions. The carbonyl carbon is sp² hybridized and has a trigonal planar geometry, making it susceptible to attack from both faces. libretexts.org

Nucleophilic addition to the keto carbonyl is a fundamental reaction of ketones. masterorganicchemistry.com The reaction begins with the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation of this intermediate yields an alcohol. libretexts.org

Stereochemical Outcomes: The carbonyl carbon of the ketone in this compound is prochiral. As such, nucleophilic addition creates a new stereocenter at this position. In the absence of a chiral catalyst or a chiral reagent, the nucleophile can attack from either the Re or Si face of the trigonal planar carbonyl group with equal probability. This results in the formation of a racemic mixture of the two possible enantiomers of the corresponding alcohol. libretexts.org

The table below illustrates some potential nucleophilic addition reactions at the keto carbonyl.

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) | Stereochemical Outcome |

| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Alkoxide | Ethyl 5-(2,3-dichlorophenyl)-5-hydroxypentanoate | Racemic mixture |

| Cyanide | Hydrogen cyanide (HCN) | Cyanohydrin alkoxide | Ethyl 5-cyano-5-(2,3-dichlorophenyl)-5-hydroxypentanoate | Racemic mixture |

| Organometallic | Methylmagnesium bromide (CH₃MgBr) | Alkoxide | Ethyl 5-(2,3-dichlorophenyl)-5-hydroxy-5-methylpentanoate | Racemic mixture |

This table provides illustrative examples of nucleophilic addition reactions and their expected stereochemical outcomes in the absence of chiral control.

The keto group can be selectively reduced to a secondary alcohol without affecting the ester group by using mild reducing agents.

Selective Reduction: Sodium borohydride (NaBH₄) is a common reagent for this transformation. It is a source of hydride (H⁻) ions, which act as nucleophiles. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. The resulting product would be ethyl 5-(2,3-dichlorophenyl)-5-hydroxypentanoate. The use of biocatalysts, such as alcohol dehydrogenases (ADHs), can also achieve the reduction of ketones to alcohols, often with high enantioselectivity. libretexts.org

Non-Selective Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester functional groups. The reaction of this compound with LiAlH₄ would yield 5-(2,3-dichlorophenyl)pentane-1,5-diol.

| Reducing Agent | Functional Group(s) Reduced | Product |

| Sodium borohydride (NaBH₄) | Ketone only | Ethyl 5-(2,3-dichlorophenyl)-5-hydroxypentanoate |

| Lithium aluminum hydride (LiAlH₄) | Ketone and Ester | 5-(2,3-Dichlorophenyl)pentane-1,5-diol |

This table compares the outcomes of reduction with different hydride reagents.

The oxidation of a ketone typically requires harsh conditions and often involves carbon-carbon bond cleavage, as the carbonyl carbon is already in a relatively high oxidation state.

One plausible oxidative pathway for the α-keto carbonyl moiety is the Baeyer-Villiger oxidation . This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alkyl groups. The reaction is often carried out with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). For an unsymmetrical ketone like the one in this compound, the oxygen is inserted on the more substituted side (in this case, the dichlorophenyl side has migratory aptitude similar to other aryl groups). This would lead to an unstable anhydride-like intermediate which would likely hydrolyze to form 2,3-dichlorobenzoic acid and a derivative of glutaric acid.

Another possibility is oxidative cleavage of the C-C bond between the two carbonyl groups under strong oxidizing conditions (e.g., with hot, concentrated nitric acid or potassium permanganate), which could lead to a mixture of dicarboxylic acids and aromatic carboxylic acids. For instance, cleavage could potentially yield 2,3-dichlorobenzoic acid and succinic acid.

| Oxidizing Agent | Plausible Reaction Type | Potential Products (after hydrolysis/workup) |

| Peroxy acid (e.g., m-CPBA) | Baeyer-Villiger Oxidation | 2,3-Dichlorobenzoic acid and Ethyl glutarate |

| Strong Oxidant (e.g., hot KMnO₄) | Oxidative Cleavage | 2,3-Dichlorobenzoic acid and Succinic acid |

Studies on Enolization and Keto-Enol Tautomerism

Keto-enol tautomerism in this compound represents a chemical equilibrium between the keto form (a ketone) and the enol form (an alcohol derived from an alkene). encyclopedia.pub This interconversion involves the migration of a proton and the reorganization of electrons. encyclopedia.pub The molecule possesses two sets of α-hydrogens, adjacent to the carbonyl group, which can participate in this tautomerization.

The equilibrium generally favors the more stable keto form for simple ketones. encyclopedia.publibretexts.org The process can be catalyzed by either acid or base. youtube.comkhanacademy.org

Base-Catalyzed Enolization: In the presence of a base, a proton on the α-carbon (the carbon adjacent to the carbonyl group) is removed to form a resonance-stabilized intermediate known as an enolate. libretexts.orgyoutube.com This enolate can then be protonated on the oxygen atom to yield the enol tautomer. youtube.com

Acid-Catalyzed Enolization: Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic. A weak base (like water) then removes an α-proton, leading to the formation of the enol. youtube.comyoutube.com

For this compound, two potential enol tautomers can be formed due to the presence of α-hydrogens on either side of the ketone. The stability of the resulting enol is influenced by factors such as the substitution pattern of the double bond. youtube.com The enol form where the double bond is more substituted is generally more stable. youtube.com Furthermore, conjugation of the double bond with the aromatic ring could provide additional stabilization.

Reactions Involving the 2,3-Dichlorophenyl Aromatic Ring

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The regioselectivity of this reaction on the 2,3-dichlorophenyl ring of this compound is determined by the directing effects of the three substituents already present: the two chlorine atoms and the 5-oxovalerate chain (an acyl group).

Chlorine atoms: Halogens are classified as ortho-, para-directing deactivators. youtube.comjove.comquora.com They direct incoming electrophiles to the positions ortho and para relative to themselves.

Acyl group: The 5-oxovalerate group, being a ketone, is an electron-withdrawing group and acts as a meta-director. libretexts.orgvanderbilt.edu

The available positions for substitution on the 2,3-dichlorophenyl ring are C4, C5, and C6. The directing effects of the existing substituents on these positions are summarized in the table below.

| Position of Attack | Effect of C2-Chloro Substituent | Effect of C3-Chloro Substituent | Effect of Acyl Substituent (at C1) | Overall Predicted Outcome |

|---|---|---|---|---|

| C4 | Para (directing) | Ortho (directing) | Meta (directing) | Favored |

| C5 | Meta (not directing) | Meta (not directing) | Para (not directing) | Disfavored |

| C6 | Ortho (directing) | Para (directing) | Ortho (not directing) | Potentially favored, but sterically hindered |

Based on the analysis, electrophilic attack is most likely to occur at the C4 position. This position is activated (ortho or para) by both chlorine atoms and is meta to the deactivating acyl group. While the C6 position is also activated by the chlorine atoms, it is sterically hindered by the adjacent acyl chain, making the attack at C4 more probable. The C5 position is meta to both chlorine atoms and para to the deactivating acyl group, making it the least favored site for electrophilic attack. youtube.com

The two chlorine substituents on the aromatic ring of this compound significantly influence its reactivity towards electrophilic aromatic substitution. Halogens are categorized as deactivating groups, meaning the substituted benzene (B151609) ring is less reactive than benzene itself. masterorganicchemistry.comstackexchange.com This deactivation arises from the interplay of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Chlorine is more electronegative than carbon, causing it to withdraw electron density from the aromatic ring through the sigma bond. libretexts.orgresearchgate.net This inductive withdrawal reduces the electron density of the ring, making it less attractive to incoming electrophiles and thus deactivating it. stackexchange.com

Resonance Effect (+R): The chlorine atoms possess lone pairs of electrons that can be donated to the aromatic ring through resonance (pi-donation). jove.comopenstax.org This effect increases the electron density on the ring, particularly at the ortho and para positions. quora.com

For halogens, the electron-withdrawing inductive effect is stronger and outweighs the electron-donating resonance effect. youtube.comopenstax.org The net result is a deactivation of the aromatic ring, making electrophilic aromatic substitution reactions slower compared to unsubstituted benzene. libretexts.orgstackexchange.com Despite being deactivators, the resonance effect is responsible for directing incoming electrophiles to the ortho and para positions, as these positions are less deactivated than the meta position. jove.comopenstax.org

Cyclization and Heterocycle Formation Pathways Utilizing this compound

This compound, as a γ-keto ester, is a versatile precursor for the synthesis of various heterocyclic compounds. acs.orgorganic-chemistry.org The presence of both a ketone and an ester functional group allows for a range of cyclization reactions, often through reactions with dinucleophilic reagents.

One common pathway is the Paal-Knorr synthesis, which is used to synthesize furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds. uwindsor.ca Although this molecule is a keto-ester and not a diketone, analogous reactions can be envisioned. For instance, reaction with ammonia or primary amines could potentially lead to the formation of dihydropyrrolone derivatives.

Another significant application of γ-keto esters is in the synthesis of six-membered heterocycles. Reaction with hydrazine (B178648) derivatives, for example, can yield pyridazinone structures, which are important scaffolds in medicinal chemistry. Similarly, reaction with hydroxylamine (B1172632) could lead to the formation of oxazine (B8389632) derivatives.

The table below outlines some potential heterocyclic systems that could be synthesized from this compound.

| Reagent | Potential Heterocycle Class | General Reaction Type |

|---|---|---|

| Hydrazine (or its derivatives) | Pyridazinones | Condensation/Cyclization |

| Ammonia or Primary Amines | Dihydropyrrolones / Lactams | Condensation/Cyclization |

| Hydroxylamine | Oxazinones | Condensation/Cyclization |

| Urea or Thiourea | Pyrimidinone or Thiouracil derivatives | Condensation/Cyclization |

These reactions typically proceed via an initial nucleophilic attack on one of the carbonyl groups (the ketone being more electrophilic than the ester), followed by an intramolecular cyclization and dehydration or alcohol elimination.

Mechanistic Investigations of Chemical Transformations and Reaction Kinetics

Detailed mechanistic and kinetic studies specifically on this compound are not widely available in the public domain. However, the mechanisms of its characteristic reactions can be inferred from well-established principles of organic chemistry.

The mechanism for keto-enol tautomerism involves either the formation of an enolate intermediate under basic conditions or a protonated carbonyl intermediate under acidic conditions, as described in section 4.2.4. libretexts.orgyoutube.com The kinetics of this process are dependent on the pH of the medium, with the rate being accelerated by both acid and base catalysts. youtube.com

For electrophilic aromatic substitution , the reaction proceeds through a two-step mechanism. msu.edu

Formation of the Arenium Ion: The aromatic ring acts as a nucleophile and attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step of the reaction. msu.edu The stability of this intermediate is crucial in determining the regioselectivity. For this compound, attack at the C4 position leads to a more stable arenium ion due to the resonance donation from the chlorine atoms.

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. This step is generally fast. msu.edu

The cyclization reactions to form heterocycles generally follow nucleophilic addition or addition-elimination mechanisms. For example, in the formation of a pyridazinone with hydrazine, the reaction would likely initiate with the nucleophilic attack of a hydrazine nitrogen on the ketone carbonyl carbon. This is followed by an intramolecular nucleophilic acyl substitution where the second nitrogen of the hydrazine attacks the ester carbonyl, leading to the elimination of ethanol and the formation of the cyclic product. The kinetics of such reactions would depend on factors like the nucleophilicity of the reagent, the electrophilicity of the carbonyl groups, and the steric hindrance around the reaction centers.

Computational Chemistry and Theoretical Investigations of Ethyl 5 2,3 Dichlorophenyl 5 Oxovalerate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic nature of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate. These methods, particularly Density Functional Theory (DFT), allow for a detailed examination of the molecule's orbitals and charge distribution, which are key determinants of its chemical behavior.

The Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is indicative of a molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. wuxibiology.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. frontiersin.org

For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring, which is rich in π-electrons. The LUMO is likely centered on the carbonyl groups of the ketone and ester functions, which are electron-deficient. The presence of the electron-withdrawing ketone and chlorine substituents is predicted to lower the HOMO-LUMO gap, enhancing the molecule's reactivity compared to unsubstituted analogs. researchgate.net From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior.

Table 1: Predicted Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound Illustrative data based on DFT calculations (e.g., B3LYP/6-311+G(d,p) level) of analogous aromatic ketones.

| Parameter | Formula | Predicted Value (eV) | Interpretation |

| HOMO Energy (EHOMO) | - | ~ -6.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy (ELUMO) | - | ~ -2.1 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 4.7 eV | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | ~ 6.8 eV | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | ~ 2.1 eV | The energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | ~ 2.35 eV | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | ~ 0.21 eV-1 | The reciprocal of hardness; indicates higher reactivity. |

| Electronegativity (χ) | (I + A) / 2 | ~ 4.45 eV | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ2 / (2η) | ~ 4.21 eV | A measure of the energy lowering of a system when it accepts electrons. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map illustrates regions of negative potential (red/yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

In this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the ketone and ester carbonyl groups due to their high electronegativity and lone pairs of electrons. The chlorine atoms also contribute to regions of negative potential. Conversely, the hydrogen atoms of the ethyl and pentanoate chains, as well as the area around the carbonyl carbons, would exhibit positive electrostatic potential. This charge distribution is crucial for understanding non-covalent interactions, such as hydrogen bonding, and the initial steps of chemical reactions.

Table 2: Predicted Partial Atomic Charges for Key Atoms in this compound Illustrative data derived from population analysis (e.g., Mulliken or NBO) on a DFT-optimized geometry.

| Atom | Predicted Partial Charge (a.u.) | Role in Reactivity |

| Ketone Oxygen (O=C) | ~ -0.55 | Nucleophilic site, hydrogen bond acceptor. |

| Ketone Carbon (C=O) | ~ +0.60 | Electrophilic site, susceptible to nucleophilic attack. |

| Ester Carbonyl Oxygen (O=C-O) | ~ -0.50 | Nucleophilic site, hydrogen bond acceptor. |

| Ester Ether Oxygen (C-O-Et) | ~ -0.45 | Weakly nucleophilic. |

| Chlorine Atoms (Cl) | ~ -0.10 to -0.15 | Contribute to the overall electronegativity of the ring. |

| Aromatic Carbons bonded to Cl | ~ +0.15 to +0.20 | Influenced by the inductive effect of chlorine atoms. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, numerous conformers exist, each with a distinct energy level. Mapping the potential energy surface (PES) helps identify the most stable, low-energy conformers that are most likely to be present under experimental conditions.

The key rotational degrees of freedom in this molecule include the bonds within the pentanoate chain and the bond connecting the dichlorophenyl ring to the keto group. The pentanoate chain likely adopts gauche and anti conformations to minimize steric hindrance. youtube.com The dihedral angle between the plane of the aromatic ring and the plane of the carbonyl group is particularly important, as it influences the extent of electronic conjugation and steric interactions between the ortho-chlorine atom and the valerate (B167501) chain. DFT calculations on similar structures suggest this angle is often non-planar to alleviate steric strain.

Table 3: Hypothetical Conformational Analysis of Key Dihedral Angles Illustrative relative energies for different conformers obtained from PES scanning.

| Dihedral Angle | Description | Angle (Degrees) | Relative Energy (kcal/mol) | Stability |

| C(ar)-C(ar)-C(=O)-C | Phenyl Ring - Ketone | ~ 0° | High | Unstable (Eclipsed) |

| C(ar)-C(ar)-C(=O)-C | Phenyl Ring - Ketone | ~ 45-60° | Low | Stable (Minimizes steric clash) |

| C(=O)-C-C-C | Valerate Chain | ~ 60° (gauche) | Low | Stable |

| C(=O)-C-C-C | Valerate Chain | ~ 180° (anti) | Lowest | Most Stable |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry allows for the detailed modeling of chemical reaction pathways, providing insights into reaction mechanisms that are often difficult to obtain experimentally. By calculating the energies of reactants, products, intermediates, and transition states (TS), a reaction's energy profile can be constructed. The height of the energy barrier at the transition state determines the reaction rate. nih.gov

A key transformation for this compound is the reduction of its ketone group to a secondary alcohol. DFT calculations can model this process, for instance, via hydride transfer from a reducing agent like sodium borohydride (B1222165). The modeling would involve locating the transition state structure where the hydride is being transferred to the electrophilic carbonyl carbon. The calculated activation energy for this step provides a theoretical prediction of the reaction's feasibility and kinetics. researchgate.netsemanticscholar.org

Table 4: Illustrative Energy Profile for the Ketone Reduction of this compound Hypothetical relative energies calculated along a reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + BH4- | 0.0 |

| Transition State (TS) | Hydride transfer from BH4- to the carbonyl carbon. | +10 to +15 |

| Products | Corresponding secondary alcohol + BH3 | -20 to -30 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, serving as a powerful tool for structure verification and interpretation of experimental spectra. nih.gov Methods like DFT can compute the vibrational frequencies corresponding to IR absorption bands and the magnetic shielding tensors that determine NMR chemical shifts. github.io

For this compound, IR frequency calculations would predict strong absorption bands for the ketone and ester C=O stretches, C-O stretches, and C-Cl stretches. The predicted frequencies, often systematically scaled to correct for approximations in the calculations, can be compared with experimental FT-IR spectra. Similarly, NMR chemical shift predictions for ¹H and ¹³C nuclei can aid in the assignment of complex experimental spectra, helping to confirm the molecular structure.

Table 5: Predicted Spectroscopic Data for this compound Illustrative values based on DFT calculations and typical spectroscopic ranges for functional groups.

| Spectroscopy Type | Parameter | Predicted Value | Functional Group Assignment |

| IR Spectroscopy | Vibrational Frequency (cm-1) | ~ 1735 | C=O Stretch (Ester) |

| Vibrational Frequency (cm-1) | ~ 1690 | C=O Stretch (Ketone) | |

| Vibrational Frequency (cm-1) | ~ 1250 | C-O Stretch (Ester) | |

| Vibrational Frequency (cm-1) | ~ 780 | C-Cl Stretch (Aromatic) | |

| ¹H NMR | Chemical Shift (ppm) | ~ 7.3 - 7.6 | Aromatic Protons |

| Chemical Shift (ppm) | ~ 4.15 | -O-CH2-CH3 | |

| Chemical Shift (ppm) | ~ 3.10 | -CO-CH2- | |

| Chemical Shift (ppm) | ~ 1.25 | -O-CH2-CH3 | |

| ¹³C NMR | Chemical Shift (ppm) | ~ 198 | C=O (Ketone) |

| Chemical Shift (ppm) | ~ 173 | C=O (Ester) | |

| Chemical Shift (ppm) | ~ 130 - 138 | Aromatic Carbons |

Molecular Modeling for Understanding Intermolecular Interactions in Research Systems

Molecular modeling is essential for understanding how this compound interacts with its environment, whether in a crystal lattice, in solution, or at the active site of a biological target. These intermolecular interactions, including hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking, govern the molecule's physical properties and biological activity. nih.govacs.org

Halogenation of aromatic molecules significantly influences their intermolecular interactions. ucl.ac.uk The chlorine atoms on the phenyl ring can participate in halogen bonding, where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile. The aromatic ring itself can engage in π-π stacking or C-H•••π interactions. The carbonyl oxygens are potent hydrogen bond acceptors. Computational techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the interaction energy into physically meaningful components like electrostatics, exchange, induction, and dispersion, providing a detailed understanding of the forces at play. acs.org

Table 6: Potential Intermolecular Interactions Involving this compound Based on theoretical analysis of the molecule's functional groups.

| Interaction Type | Donor/Acceptor Site on Molecule | Potential Partner Molecule | Relative Strength |

| Hydrogen Bonding | Carbonyl Oxygens (Acceptor) | Water, Alcohols (e.g., Methanol) | Strong |

| Halogen Bonding | Chlorine Atoms (Donor) | Lewis Bases (e.g., Amine Nitrogen) | Moderate |

| π-π Stacking | Dichlorophenyl Ring | Other Aromatic Rings | Moderate |

| Dipole-Dipole | Carbonyl Groups, C-Cl Bonds | Polar Solvents (e.g., Acetone) | Moderate to Weak |

| Van der Waals | Entire Molecule | All Molecules | Weak |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Derivative Behavior

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, untested derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest predicted efficacy.

A comprehensive search of scientific literature and chemical databases did not yield any specific QSAR studies conducted on this compound. While the principles of QSAR are widely applied in medicinal chemistry to various classes of molecules, including those with similar structural motifs like β-keto esters and halogenated phenyl groups, dedicated research on this particular compound appears to be limited or not publicly available.

Generally, a QSAR study for derivatives of this compound would involve the following hypothetical steps:

Data Set Compilation: A series of derivatives would be synthesized by modifying specific parts of the parent molecule, such as the dichlorophenyl ring, the ethyl ester, or the oxovalerate chain. The biological activity of these compounds would be determined experimentally.

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecule's structure, including electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be employed to build a mathematical equation that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.

Prediction of New Derivatives: Once validated, the QSAR model could be used to predict the biological activity of novel, unsynthesized derivatives of this compound, guiding further synthetic efforts.

While no specific QSAR models for this compound are available, the following table illustrates the types of molecular descriptors that would typically be used in such a study.

| Descriptor Type | Examples of Descriptors | Potential Influence on Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Atomic Charges | Can influence receptor binding affinity and metabolic stability. |

| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality | Affects how the molecule fits into a binding pocket and its overall size. |

| Topological | Connectivity Indices, Kappa Shape Indices, Wiener Index | Describe the branching and shape of the molecule, which can impact receptor interaction. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and distribution within biological systems. |

It is important to reiterate that the application of these principles to this compound remains a subject for future research. The absence of published QSAR studies underscores a gap in the current understanding of the structure-activity relationships for this specific class of compounds.

Applications of Ethyl 5 2,3 Dichlorophenyl 5 Oxovalerate in Specialized Chemical Research

Role as a Synthetic Intermediate in Complex Molecule Construction

The chemical structure of Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate offers multiple sites for chemical modification, making it a valuable intermediate in organic synthesis. The β-keto ester group is particularly important, as it can participate in a wide range of chemical reactions, including Claisen condensation, which is a fundamental method for forming β-keto esters. researchgate.net The presence of the dichlorophenyl group also influences the compound's reactivity and provides a site for further functionalization, which is a common strategy in medicinal chemistry to enhance biological activity and metabolic stability.

The structure of this compound is well-suited for the construction of various heterocyclic systems, which are core components of many pharmacologically active compounds. β-keto esters are known precursors for synthesizing heterocycles like pyrazoles, isoxazoles, and pyrimidines. orgsyn.org For instance, the Hantzsch dihydropyridine (B1217469) synthesis, a four-component reaction, can utilize β-ketoesters to produce 1,4-dihydropyridines, a class of compounds with established medicinal importance. ucsf.edu By using substituted benzaldehydes, such as one derived from the dichlorophenyl group, the resulting dihydropyridine scaffold can be readily modified. ucsf.edu Similarly, derivatives of 1,3,5-oxadiazine, which have applications in medicine and agriculture, can be synthesized from precursors containing functional groups amenable to cyclization reactions. mdpi.com The versatility of the dichlorophenyl motif is further demonstrated in its incorporation into various bioactive molecules, including fungicides and insecticides.

Exploration in Medicinal Chemistry Research for Target Identification and Probe Development

In medicinal chemistry, small molecules like this compound serve as starting points for the development of new therapeutic agents and as chemical probes to investigate biological processes. The dichlorophenyl substituent is a key feature in many compounds designed to interact with specific biological targets.

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell signaling, and gene transcription. medchemexpress.comnih.gov Its dysregulation has been implicated in a variety of diseases such as Alzheimer's disease, type II diabetes, and certain cancers, making it a significant target for drug discovery. medchemexpress.comnih.govwiley.com Consequently, there is substantial interest in developing potent and selective GSK-3 inhibitors. nih.govwiley.com

More than 30 inhibitors of GSK-3 have been identified, many of which are ATP-competitive, binding within the ATP-binding pocket of the enzyme. drugbank.com The development of these inhibitors often involves creating libraries of diverse chemical structures to identify promising leads. While direct research on this compound as a GSK-3 inhibitor is not extensively documented in the provided results, its structural features, particularly the dichlorophenyl group, are relevant. Halogenated phenyl rings are common motifs in kinase inhibitors, where they can form key interactions within the enzyme's binding site. The β-keto ester portion of the molecule provides a scaffold that can be chemically modified to optimize binding affinity and selectivity for GSK-3.

| Feature | Description |

| Enzyme Target | Glycogen Synthase Kinase 3 (GSK-3) |

| Role in Disease | Implicated in Alzheimer's, diabetes, cancer, bipolar disorder. medchemexpress.comwiley.comdrugbank.com |

| Inhibitor Type | Primarily ATP-competitive inhibitors. nih.govdrugbank.com |

| Relevance of Dichlorophenyl Group | Halogenated aromatic rings are common in kinase inhibitors for specific binding interactions. |

The search for new and effective antimalarial drugs is a global health priority. One area of investigation involves the synthesis and evaluation of dihydropyridine derivatives. In a study focused on optimizing diastereomeric dihydropyridines as antimalarials, compounds featuring a 2,3-dichlorophenyl substituent were synthesized and tested. ucsf.edu The synthesis was achieved through the Hantzsch dihydropyridine synthesis, a method that allows for the straightforward manipulation of the aryl group at the 4-position by using different substituted benzaldehydes. ucsf.edu

The study found that di-substituted phenyl rings were generally preferred for potent antimalarial activity. Specifically, a compound with a 2,3-dichlorophenyl group showed activity against malaria parasites. This highlights the importance of the substitution pattern on the phenyl ring for biological efficacy. The research demonstrates that compounds derived from structures related to this compound can serve as valuable scaffolds in the development of new antimalarial agents. ucsf.edu

| Compound Feature | Synthesis Method | Key Finding |

| Scaffold | 1,4-Dihydropyridine | Hantzsch Synthesis ucsf.edu |

Chemical probes are essential tools for dissecting complex biological pathways. The structural features of this compound make it a suitable starting material for the design of such probes. The ester and ketone functionalities can be modified to introduce reporter tags (like fluorescent dyes) or reactive groups for covalent labeling of target proteins, without significantly altering the core structure responsible for biological interaction. The dichlorophenyl group can play a crucial role in directing the molecule to a specific binding pocket within a protein. By serving as a foundational structure, this compound can be elaborated into more complex molecules designed to investigate the roles of specific enzymes or receptors in cellular processes.

Potential in Materials Science Research through Chemical Modification

Beyond its applications in the life sciences, this compound has potential uses in materials science. It has been identified as a potential building block for the synthesis of liquid crystalline polymers. The rigid dichlorophenyl group can contribute to the formation of ordered structures characteristic of liquid crystals, while the flexible pentanoate chain and reactive ester group allow for polymerization and modification to fine-tune the material's properties. The ability to undergo reactions like oxidation and reduction further expands its utility, potentially leading to the creation of novel polymers with tailored electronic or physical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 5-(2,3-dichlorophenyl)-5-oxovalerate, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via nucleophilic substitution or Friedel-Crafts acylation, where 2,3-dichlorophenyl groups are introduced into a valerate backbone. Optimization involves controlling stoichiometry (e.g., molar ratios of dichlorophenyl precursors to valerate esters) and reaction time. For example, and highlight the use of piperazine intermediates in analogous syntheses, where purification via normal-phase chromatography (hexane/ethyl acetate gradients) achieves 33–50% yields. Temperature control (0–25°C) minimizes side reactions like ester hydrolysis .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodology : Use a combination of H/C NMR (to confirm substituent positions and ester functionality), high-resolution mass spectrometry (HRMS) for molecular weight verification, and X-ray crystallography for absolute configuration. demonstrates the utility of XRD in resolving steric effects in similar oxo-valerate derivatives, while provides bond-length data for validating Cl-C and carbonyl geometries .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for dichlorophenyl-containing valerates?

- Methodology : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from impurities or isomerism. Employ orthogonal analytical techniques:

- HPLC-MS to quantify purity and detect regioisomers (e.g., 2,3- vs. 3,5-dichloro substitution).

- Docking studies to assess binding affinity variations (e.g., notes dichlorophenyl derivatives targeting insecticidal proteins, suggesting structure-activity relationships).

- Comparative assays using standardized cell lines or enzymatic targets to isolate confounding variables .

Q. How can researchers optimize this compound for targeted biological applications?

- Methodology :

- Derivatization : Introduce functional groups (e.g., hydroxyl, amine) at the valerate chain to enhance solubility or binding (see ’s piperazine modifications).

- Prodrug design : Convert the ethyl ester to a hydrolyzable moiety (e.g., ’s oxazolidinedione derivatives) for controlled release.

- In vitro screening : Prioritize assays relevant to dichlorophenyl’s known targets (e.g., fungal cytochrome P450 inhibition, as in ) .

Q. What analytical techniques are critical for characterizing degradation products of this compound under varying storage conditions?

- Methodology :

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.

- LC-QTOF-MS : Identify degradation products (e.g., hydrolyzed valeric acid or dichlorophenol derivatives).

- DFT calculations : Predict degradation pathways by modeling bond dissociation energies (e.g., ’s DFT-guided stability analysis) .

Q. How does the electronic nature of the dichlorophenyl group influence the compound’s reactivity in nucleophilic environments?

- Methodology :

- Hammett analysis : Correlate substituent effects (Cl’s electron-withdrawing nature) with reaction rates in nucleophilic acyl substitutions.

- Spectroscopic probes : Use Cl NMR to monitor electronic environments ( ’s isoxazole derivatives show Cl’s impact on ring strain).

- Computational modeling : Calculate partial charges at the carbonyl carbon to predict susceptibility to nucleophiles .

Methodological Considerations for Data Interpretation

Q. How to address low reproducibility in synthetic yields across different laboratories?

- Troubleshooting :

- Standardize reagents : Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis ( ).

- Monitor reaction progress : In-line FTIR or Raman spectroscopy tracks intermediate formation (e.g., ketone or ester peaks).

- Purification protocols : Optimize column chromatography gradients (e.g., ’s dual-phase purification) to isolate high-purity product .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties?

- Tools :

- Gaussian or ORCA : Calculate logP (lipophilicity) and pKa using DFT ().

- COSMO-RS : Predict solubility in solvents like DMSO or ethanol.

- Molecular dynamics simulations : Model crystal packing for XRD validation (e.g., ’s crystal structure analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.